molecular formula C18H24N2O B047694 2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- CAS No. 118953-89-2

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-

Cat. No. B047694
M. Wt: 284.4 g/mol
InChI Key: DCUPHCGTKTVPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 2H-Quinolizine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to neuroprotective effects.

Biochemical And Physiological Effects

2H-Quinolizine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and death. Additionally, this compound has been found to modulate certain neurotransmitters in the brain, leading to potential therapeutic effects for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2H-Quinolizine in lab experiments is its potential activity against cancer cells and neurodegenerative diseases. This compound may also be useful in studying the mechanisms of these diseases. However, one limitation of using 2H-Quinolizine is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2H-Quinolizine. One direction is to further explore its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method for this compound and developing more soluble forms for use in lab experiments.
Conclusion:
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for treating cancer and neurodegenerative diseases.

Synthesis Methods

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- has been synthesized using several methods. One of the methods involves the reaction of 5-methoxyindole with cyclohexanone in the presence of a reducing agent and a catalyst. Another method involves the reaction of 5-methoxyindole with cyclohexanone in the presence of an acid catalyst and a reducing agent. The yield of this compound varies depending on the method used.

Scientific Research Applications

2H-Quinolizine has been studied for its potential applications in scientific research. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

118953-89-2

Product Name

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3

InChI Key

DCUPHCGTKTVPQM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4

synonyms

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-

Origin of Product

United States

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